2-Methylene-4-phenyl-1,3-dioxane
Overview
Description
2-Methylene-4-phenyl-1,3-dioxolane (MPDL) is a cyclic ketene acetal . It has a molecular formula of C10H10O2 .
Synthesis Analysis
The synthesis of MPDL is efficient and reliable. It has been reported from three different acetal halides and thoroughly characterized by 1H and 13C NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry .Molecular Structure Analysis
The molecular structure of MPDL has been thoroughly characterized by 1H and 13C NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry .Chemical Reactions Analysis
MPDL is a highly effective cyclic ketene acetal for radical ring-opening polymerization . It has been employed as a controlling comonomer for nitroxide-mediated polymerization using methyl methacrylate (MMA) as the principal monomer .Physical And Chemical Properties Analysis
The physical and chemical properties of MPDL have been characterized by 1H and 13C NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry .Scientific Research Applications
Structural Analysis : The substitution in 1,3-dioxanes can significantly alter molecular structure. For example, substituting 2,2 in 1,3-dioxanes reduces torsional angles and enhances flattening in the phenyl residue, with axial preferences not influenced by intramolecular dipole-dipole interactions (Langer & Lehner, 1976).
Synthetic Routes : The compound can be involved in chemical reactions offering new synthetic routes. For instance, the reaction of 4-phenyl-1,3-dioxane with dichlorocarbene leads to new compounds with a considerable yield and conversion rate, providing a new synthetic route (Safiev et al., 1988).
Polymerization : Phenyl-substituted 2-methylene-1,3-dioxanes show a tendency for vinyl polymerization, forming high-molecular polyacetals without detectable ring opening, indicating its potential in creating polymers (Schulze & Klemm, 1995).
Thermal Stability and Optical Transparency : Copolymers involving 2-methylene-1,3-dioxane derivatives exhibit high thermal stability and optical transparency, indicating their potential in materials science (Shi & Agarwal, 2015).
Crystallography : The compound and its derivatives adopt specific conformations, like chair conformations, which can be significant in crystallography and molecular modeling (Fatima et al., 2013).
Liquid Crystal Applications : Certain derivatives show potential for applications in ferroelectric liquid crystals, which are significant in display technology and other optical applications (Haramoto & Kamogawa, 1990).
Biomedical Applications : Some studies focus on creating degradable and non-toxic copolymers for biomedical applications, indicating the compound's potential in medical materials science (Delplace et al., 2013).
Photovoltaic Applications : Novel derivatives are investigated for their potential in photovoltaic applications, indicating a role in sustainable energy solutions (Özer et al., 2007).
Future Directions
properties
IUPAC Name |
2-methylidene-4-phenyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDRLOHAGONQRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1OCCC(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylene-4-phenyl-1,3-dioxane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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